molecular formula C16H22Cl2F3NO4 B6242051 O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine, trifluoroacetic acid CAS No. 2375273-45-1

O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine, trifluoroacetic acid

Cat. No.: B6242051
CAS No.: 2375273-45-1
M. Wt: 420.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine, trifluoroacetic acid is a chemical compound with the molecular formula C14H21Cl2NO2 CF3CO2H. It is commonly used as a reagent or linker in various chemical reactions and research applications. This compound is known for its unique structure, which includes a phenoxy group and a hydroxylamine moiety, making it valuable in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine, trifluoroacetic acid typically involves multiple steps. One common method includes the reaction of 3,5-bis(chloromethyl)phenol with 6-bromohexanol to form an intermediate compound. This intermediate is then reacted with hydroxylamine to produce the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine, trifluoroacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxylamine group can yield nitroso compounds, while nucleophilic substitution of the chloromethyl groups can introduce azide or other functional groups.

Scientific Research Applications

O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine, trifluoroacetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a linker in the preparation of complex molecules.

    Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine, trifluoroacetic acid involves its ability to act as a nucleophile or electrophile in various chemical reactions. The hydroxylamine group can participate in nucleophilic attacks, while the chloromethyl groups can act as electrophilic sites for substitution reactions. These properties make it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylboronic acid: Similar in its use as a reagent in organic synthesis.

    tert-Butylamine: Another compound used in synthetic chemistry with different functional groups.

Uniqueness

What sets O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine, trifluoroacetic acid apart is its combination of a phenoxy group and a hydroxylamine moiety, which provides unique reactivity and versatility in chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable tool in various fields of research and industry.

Properties

CAS No.

2375273-45-1

Molecular Formula

C16H22Cl2F3NO4

Molecular Weight

420.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.